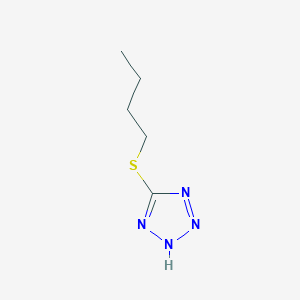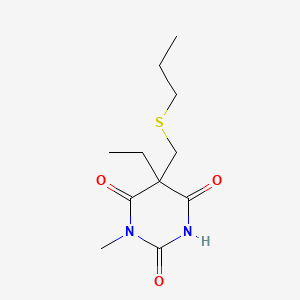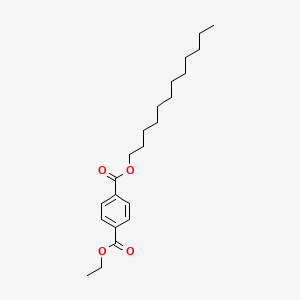![molecular formula C12H10N2O2 B13810094 Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- CAS No. 5515-13-9](/img/structure/B13810094.png)
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- is an organic compound with the molecular formula C11H8N2O It is a derivative of propanedinitrile, where the methylene group is substituted with a methoxy(4-methoxyphenyl)methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- typically involves the condensation of 4-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- can be compared with other similar compounds such as:
Propanedinitrile, [4-methoxyphenyl)methylene]-: Lacks the additional methoxy group, leading to different chemical properties and reactivity.
Propanedinitrile, [4-hydroxyphenyl)methylene]-: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Propanedinitrile, [4-chlorophenyl)methylene]-:
Propiedades
Número CAS |
5515-13-9 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-[methoxy-(4-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-5-3-9(4-6-11)12(16-2)10(7-13)8-14/h3-6H,1-2H3 |
Clave InChI |
AGRLVQLFYRSJOL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C#N)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate](/img/structure/B13810018.png)
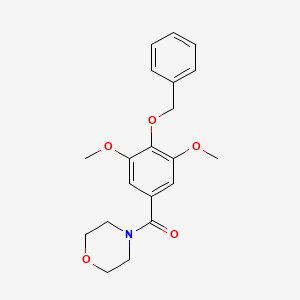
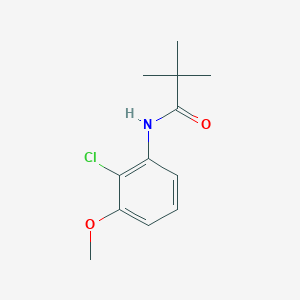
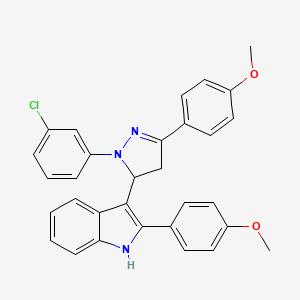
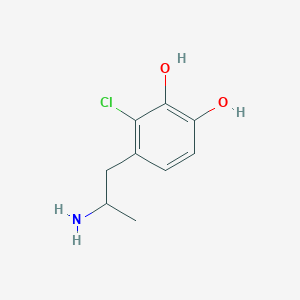
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
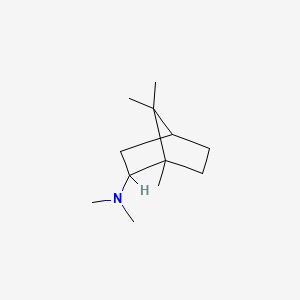
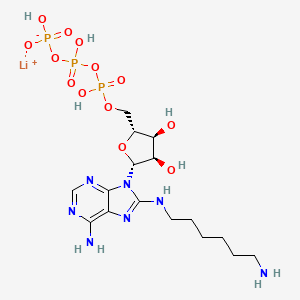
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
